molecular formula C10H12O4 B13539197 Methyl 5-(3-oxobutyl)furan-2-carboxylate

Methyl 5-(3-oxobutyl)furan-2-carboxylate

Cat. No.: B13539197
M. Wt: 196.20 g/mol
InChI Key: BLHKXAJVQZPBFE-UHFFFAOYSA-N
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Description

Methyl 5-(3-oxobutyl)furan-2-carboxylate is an organic compound with the molecular formula C10H12O4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes a furan ring substituted with a 3-oxobutyl group and a carboxylate ester group. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(3-oxobutyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with 3-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.

Another method involves the use of acylation reactions, where furan-2-carboxylic acid is reacted with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a catalyst like pyridine. This reaction also requires an organic solvent and is conducted under reflux conditions to ensure complete conversion to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-oxobutyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 5-(3-oxobutyl)furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of methyl 5-(3-oxobutyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Methyl 5-(3-oxobutyl)furan-2-carboxylate can be compared with other similar compounds, such as:

    Methyl furan-2-carboxylate: Lacks the 3-oxobutyl group, making it less versatile in certain synthetic applications.

    Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a hydroxyphenyl group instead of an oxobutyl group, leading to different chemical reactivity and biological activity.

    Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate: Has a methyl group at the 2-position, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5-(3-oxobutyl)furan-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including thermal rearrangement and coupling reactions. The compound features a furan ring, which is known for its diverse biological activities. The synthesis often involves starting materials such as furan derivatives and can yield multifunctional compounds with potential therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. A study evaluated several furan derivatives and found that those containing the furan moiety exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) of certain derivatives were reported to be lower than those of standard antibiotics such as ampicillin, indicating their potential as effective antimicrobial agents .

CompoundMIC (mg/mL)Target Organism
This compound0.004–0.03E. coli
Compound 80.004–0.03En. cloacae
Compound 150.008–0.06T. viride

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly its ability to inhibit the NLRP3 inflammasome activation, which plays a critical role in various inflammatory diseases. In vitro studies have demonstrated that this compound significantly reduces the release of IL-1β, a key pro-inflammatory cytokine, in macrophage cell lines . This suggests that the compound may have therapeutic potential in treating inflammatory conditions.

Anticancer Activity

Research into the anticancer properties of this compound indicates that it may inhibit the growth of cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The compound's efficacy was measured using MTT assays, revealing IC50 values that suggest significant cytotoxic effects against these cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various furan derivatives highlighted the superior activity of this compound against Staphylococcus aureus, with an MIC of 1.00 µg/mL . This positions the compound as a potential candidate for further development in antibiotic therapies.
  • Inflammation Model : In an experimental model using mouse bone marrow-derived macrophages, treatment with this compound resulted in a marked decrease in IL-1β secretion compared to untreated controls, supporting its role as an anti-inflammatory agent .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-(3-oxobutyl)furan-2-carboxylate

InChI

InChI=1S/C10H12O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-6H,3-4H2,1-2H3

InChI Key

BLHKXAJVQZPBFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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